Home > Products > Screening Compounds P82248 > Carindapen;Geocillin;Indanyl carbenicillin sodium salt
Carindapen;Geocillin;Indanyl carbenicillin sodium salt -

Carindapen;Geocillin;Indanyl carbenicillin sodium salt

Catalog Number: EVT-14240026
CAS Number:
Molecular Formula: C26H25N2NaO6S
Molecular Weight: 516.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carindapen, also known as Geocillin or Indanyl carbenicillin sodium salt, is a semi-synthetic antibiotic belonging to the carboxypenicillin class. It is primarily used to treat infections caused by susceptible strains of bacteria, particularly in the urinary tract and for certain other bacterial infections. The compound is characterized by its ability to inhibit bacterial cell wall synthesis, making it effective against a range of Gram-negative and some Gram-positive bacteria.

Source

Carindapen is derived from carbenicillin, which itself is a modification of penicillin. The indanyl group enhances the stability and bioavailability of the compound, allowing for effective oral administration. Carindapen is marketed under various brand names, including Geocillin, and has been utilized in clinical settings since its introduction.

Classification
  • Chemical Name: Carbenicillin indanyl sodium
  • Molecular Formula: C26H25N2NaO6S
  • CAS Number: 26605-69-6
  • Molecular Weight: 516.55 g/mol
Synthesis Analysis

Carindapen is synthesized through a multi-step process involving the esterification of carbenicillin with indanol.

Methods and Technical Details

  1. Preparation of Indanyl Ester:
    • The reaction begins with the acylation of 6-aminopenicillanic acid using phenylmalonic acid monobenzyl ester chloride in the presence of sodium bicarbonate.
    • This reaction typically occurs in a solvent such as methylene chloride under controlled temperatures ranging from -70°C to -20°C to ensure proper ester formation.
    • The resulting product undergoes purification through methods such as chromatography or crystallization to isolate the desired indanyl ester .
  2. Industrial Production:
    • In industrial settings, large-scale esterification processes are employed, often utilizing continuous flow reactors to enhance efficiency and yield.
    • The reaction mixture undergoes purification steps that may include solvent extraction and crystallization to obtain high-purity Carindapen.
Molecular Structure Analysis

Carindapen's molecular structure features a bicyclic core typical of penicillins, modified by an indanyl group that enhances its pharmacological properties.

Structure and Data

  • Structural Formula:
    C26H25N2NaO6S\text{C}_{26}\text{H}_{25}\text{N}_{2}\text{NaO}_{6}\text{S}
  • InChI Key: MIDVDPGGKUZZAJ-XZVIDJSISA-N
  • SMILES Representation:

The structure includes a thiazolidine ring characteristic of penicillins, along with an indanyl side chain that contributes to its unique properties .

Chemical Reactions Analysis

Carindapen undergoes various chemical reactions that are crucial for its activity and metabolism.

Reactions and Technical Details

  1. Hydrolysis:
    • In biological systems, Carindapen is hydrolyzed to release carbenicillin, which is the active form responsible for its antibacterial effects.
    • This hydrolysis is facilitated by enzymes present in the gastrointestinal tract under physiological conditions (pH around 7.4) and typically occurs at body temperature .
  2. Mechanism of Action:
    • Carbenicillin acts by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall, inhibiting transpeptidation—a critical step in cell wall synthesis.
    • This inhibition leads to cell lysis and death of susceptible bacteria .
Physical and Chemical Properties Analysis

Carindapen exhibits several physical and chemical properties that influence its pharmacological behavior.

Physical Properties

  • Appearance: Yellow, capsule-shaped film-coated tablets.
  • Solubility: Freely soluble in water.
  • Stability: Acid-stable formulation allows for effective absorption from the gastrointestinal tract.

Chemical Properties

  • Melting Point: Not specifically listed but generally stable under standard conditions.
  • pH Stability: Maintains efficacy across a range of physiological pH levels.

These properties contribute to Carindapen's effectiveness as an oral antibiotic treatment .

Applications

Carindapen is primarily used in clinical settings for:

  • Treatment of Infections: Effective against acute and chronic infections of the upper and lower urinary tract caused by susceptible organisms such as Escherichia coli, Proteus mirabilis, Pseudomonas aeruginosa, and others.
  • Prostatitis Management: Indicated for prostatitis caused by specific bacterial strains .
Historical Development and Classification of Indanyl Carbenicillin Sodium

Discovery and Initial Synthesis by Pfizer: Esterification Strategies for Oral Bioavailability

Carbenicillin indanyl sodium (Geocillin®) emerged from Pfizer’s strategic research to overcome the poor oral bioavailability of carbenicillin, a broad-spectrum penicillin active against Pseudomonas aeruginosa and Proteus species. The parent compound, carbenicillin disodium, required parenteral administration due to its instability in gastric acid and negligible intestinal absorption. To address this limitation, Pfizer chemists esterified the α-carboxyl group of carbenicillin with indanol, creating an acid-stable prodrug designed for oral delivery. This esterification strategy exploited the lipophilicity of the indanyl moiety, facilitating passive absorption across the gastrointestinal mucosa [2] [4]. Upon absorption, the ester bond undergoes rapid hydrolysis by plasma and tissue esterases, releasing bioactive carbenicillin and indanol [4] [6]. The synthesis represented a milestone in prodrug design, transforming a parenteral-only agent into an orally bioavailable therapeutic option.

The structural modification significantly altered physicochemical properties. Indanyl carbenicillin sodium (molecular formula C₂₆H₂₅N₂NaO₆S; molecular weight 516.54 g/mol) demonstrated enhanced solubility in lipid environments compared to the polar, zwitterionic carbenicillin molecule [4] [6]. In vitro antimicrobial activity assessments confirmed that the ester itself possessed intrinsic activity, though its in vivo efficacy was primarily attributable to the hydrolyzed carbenicillin component. Preclinical models in rats and mice demonstrated that oral administration achieved serum and urinary carbenicillin concentrations sufficient to inhibit common uropathogens [2]. Crucially, the ester’s stability at acidic pH ensured survival through the stomach without significant degradation, enabling intestinal absorption – a critical advancement over earlier acid-labile penicillins.

Table 1: Key Physicochemical and Antibacterial Properties of Carbenicillin Indanyl Sodium

PropertyValue/CharacteristicSignificance
Molecular FormulaC₂₆H₂₅N₂NaO₆SEsterified structure enabling lipophilicity
Molecular Weight516.54 g/molLarger than carbenicillin due to indanyl group
Primary MechanismProdrug hydrolysis to carbenicillinAchieves therapeutic serum/urine levels
Acid StabilityHighResists gastric degradation; enables oral absorption
In vitro MIC Range (μg/ml)*E. coli: 6.25-25; Proteus spp.: 0.78-6.25Comparable to carbenicillin against Gram-negative uropathogens

*Data derived from clinical isolates [7]

Early Pharmacological Studies: Bridging Carbenicillin and Prodrug Design

Early pharmacological investigations established that carbenicillin indanyl sodium served primarily as a delivery vehicle for carbenicillin. In vivo studies in rodents demonstrated that oral administration protected mice against lethal systemic infections caused by Escherichia coli, Salmonella choleraesuis, Proteus vulgaris, and Staphylococcus aureus. The 50% protective dose (PD₅₀) for these infections was comparable to that achieved via parenteral carbenicillin, confirming efficient prodrug absorption and conversion [2]. Crucially, in rat models of experimental urinary tract infection (UTI) induced by E. coli, P. vulgaris, or Pseudomonas aeruginosa, oral carbenicillin indanyl sodium generated urinary carbenicillin concentrations equivalent to those achieved by subcutaneous carbenicillin administration, directly linking its efficacy to renal excretion of the active metabolite [2].

Human pharmacokinetic studies in healthy volunteers revealed peak serum carbenicillin concentrations of approximately 9.65 µg/mL occurring 2 hours after a 1g oral dose of carbenicillin indanyl sodium. Serum levels declined rapidly thereafter, falling to 0.6 µg/mL by 6 hours post-dose, reflecting efficient clearance. The critical pharmacological advantage emerged in urinary concentrations: within 6 hours, mean urinary carbenicillin levels reached 1983 µg/mL, representing a remarkable 36.7% recovery of the administered dose as active antibiotic in the urine [3] [7]. This extensive renal excretion created a profound concentration gradient favoring urinary tract efficacy. These studies validated the prodrug concept: while systemic serum concentrations remained subtherapeutic for most systemic infections (except possibly highly susceptible organisms), urinary concentrations vastly exceeded the minimum inhibitory concentrations (MICs) for common Gram-negative uropathogens like E. coli and Proteus species [3] [5].

Table 2: Human Pharmacokinetic Profile of Carbenicillin Indanyl Sodium (1g Oral Dose)

ParameterValue (Mean)Biological CompartmentImplication
Tmax (hours)2SerumDelayed absorption due to ester hydrolysis
Cmax (µg/mL)9.65SerumSubtherapeutic for systemic infections
Concentration at 6h0.6SerumRapid elimination phase
Urinary Recovery (6h)36.7%UrineEfficient renal excretion of active carbenicillin
Mean Urinary Level1983 µg/mLUrineExceeds MICs of target uropathogens by >100-fold

Data synthesized from volunteer studies [3] [7]

Evolution of Clinical Applications: Transition from Systemic to Targeted Urinary Tract Therapies

Initial clinical aspirations for carbenicillin indanyl sodium envisioned broad-spectrum oral therapy mirroring parenteral carbenicillin. However, pharmacokinetic realities – specifically, the high serum clearance and low systemic bioavailability (30-40%) – rapidly redirected its clinical utility toward urinary tract infections (UTIs) and prostatitis [3] [5]. Double-blind comparative trials cemented this niche. A pivotal 1973 study randomized 61 UTI patients to receive carbenicillin indanyl sodium, ampicillin, or cephalexin. Four-week cure rates were nearly identical: 50% for carbenicillin indanyl sodium, 42% for ampicillin, and 50% for cephalexin. Crucially, failures correlated strongly with infection chronicity and baseline pathogen resistance to the assigned antibiotic, not the drug class itself. This demonstrated therapeutic equivalence for uncomplicated UTIs caused by susceptible Enterobacteriaceae [1].

Carbenicillin indanyl sodium’s distinct value emerged against more resistant pathogens, particularly Pseudomonas aeruginosa and enterococci (Enterococcus faecalis). While ampicillin and first-generation cephalosporins like cephalexin lacked reliable activity against these organisms, carbenicillin indanyl sodium achieved inhibitory urinary concentrations. Clinical reports documented efficacy in chronic Pseudomonas pyelocystitis and enterococcal UTIs at higher dosages (2 tablets four times daily, equivalent to ~3g carbenicillin/day) [3] [7]. Furthermore, its unique pharmacokinetic profile enabled penetration into prostatic tissue, establishing it as one of the few oral options for bacterial prostatitis caused by susceptible E. coli, Proteus mirabilis, enterococci, and Enterobacter species [3]. By the late 1970s, its role had solidified: it was no longer considered for systemic infections due to superior alternatives (e.g., newer cephalosporins, ureidopenicillins), but remained a specialized oral agent for Gram-negative UTIs, particularly those involving Pseudomonas or Proteus, and for chronic bacterial prostatitis [5] [8].

Table 3: Evolution of Primary Clinical Indications for Carbenicillin Indanyl Sodium

Initial Target (1970s)Established Niche (1980s onwards)Driving Factors
Broad-spectrum systemic infectionsUrinary Tract Infections (Acute & Chronic)High urinary carbenicillin concentrations exceeding MICs of key uropathogens
General Gram-negative coveragePseudomonas aeruginosa UTIsUnique oral activity against Pseudomonas achievable in urine
N/ABacterial ProstatitisProstate tissue penetration; activity against E. coli, Proteus, enterococci
Hospital-acquired infectionsCommunity-acquired UTIs/prostatitisOral formulation suitable for outpatient management

Synthesized from clinical trial reports and therapeutic reviews [1] [3] [5]

Properties

Product Name

Carindapen;Geocillin;Indanyl carbenicillin sodium salt

IUPAC Name

sodium;6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Molecular Formula

C26H25N2NaO6S

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/q;+1/p-1

InChI Key

QFWPXOXWAUAYAB-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.